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Introduction and Clinical Relevance

Ranolazine is an antianginal medication approved for the treatment of chronic angina pectoris, typically used
in combination with other anti-anginal agents such as amlodipine, 3-adrenoceptor antagonists, or nitrates in
patients who have not achieved adequate response with other treatments. Unlike traditional anti-anginal
agents, ranolazine exerts its therapeutic effects without significantly affecting heart rate or blood pressure,
making it particularly valuable for patients who cannot tolerate hemodynamic alterations. The unique
mechanism of action involves inhibition of the late inward sodium current (late INa), which reduces calcium
overload in cardiomyocytes and thereby decreases left ventricular diastolic tension, improving myocardial

oxygen supply-demand balance.

The pharmacokinetic profile of ranolazine is characterized by extensive hepatic metabolism primarily via
cytochrome P450 enzymes, with CYP3A4 responsible for 70-75% of its biotransformation and CYP2D6
contributing to a lesser extent (approximately 20%). This metabolic pathway renders ranolazine highly
susceptible to pharmacokinetic drug interactions, necessitating careful consideration in clinical practice and
drug development. The complex interplay between ranolazine's absorption, distribution, metabolism, and
excretion parameters presents both challenges and opportunities for therapeutic optimization, particularly in
special populations such as those with renal or hepatic impairment, diabetes mellitus, or those receiving

concomitant medications that modulate CYP450 activity. [1] [2] [3]
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Comprehensive Pharmacokinetic Profile

Absorption and Bioavailability

Ranolazine exhibits predictable yet complex absorption characteristics that have influenced its formulation

development:

¢ Absolute Bioavailability: Ranolazine has moderate absolute bioavailability ranging from 35% to
50% when administered orally. The extended-release (ER) formulation developed for twice-daily
administration demonstrates approximately 76% bioavailability relative to an oral solution. [1] [2]

e Absorption Kinetics: Following administration of an oral solution or immediate-release capsule,
peak plasma concentrations (Cmax) are observed within 1 hour. For the extended-release
formulation, time to reach peak concentration (Tmax) occurs between 2-6 hours, with steady-state
concentrations achieved within 3 days of twice-daily dosing. [1] [2]

¢ Food Effects: Consumption of food has no clinically significant effect on the rate or extent of
absorption from the ER formulation, allowing for flexible administration without regard to meals. [1]

Distribution Characteristics

The distribution profile of ranolazine reflects its extensive tissue penetration:

¢ Volume of Distribution: Ranolazine has a substantial mean apparent volume of distribution ranging
from 85 to 180 L at steady state, indicating extensive tissue distribution beyond plasma
compartments. [1] [2]

¢ Protein Binding: Plasma protein binding is approximately 61-64% across the therapeutic
concentration range, with preferential binding to alpha-1 acid glycoprotein rather than albumin. This
moderate protein binding suggests limited potential for protein-binding displacement interactions. [1]

[2] [4]

Elimination Pathways

Ranolazine demonstrates complex elimination kinetics involving multiple pathways:

¢ Metabolism and Excretion: Ranolazine undergoes extensive hepatic metabolism, with only about
5% of the administered dose excreted unchanged renally. After administration of radiolabeled
ranolazine, 73% of the dose was excreted in urine and the remainder in feces. [1] [2]
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o Half-life Considerations: The elimination half-life of pure ranolazine is 1.4-1.9 hours, but is

apparently prolonged to an average of 7 hours for the ER formulation due to extended absorption
(flip-flop kinetics). [1] [2] [5]
¢ Clearance Mechanisms: Oral plasma clearance diminishes with dose from approximately 45 L/h at
500 mg twice daily to 33 L/h at 1000 mg twice daily, indicating saturable elimination pathways. This
dose-dependent clearance contributes to the modest departure from dose proportionality, with
increases in steady-state Cmax and AUC from 0 to 12 hours of 2.5- and 2.7-fold, respectively, when
the dose is doubled from 500 mg to 1000 mg twice daily. [1]

Table 1: Comprehensive Pharmacokinetic Parameters of Ranolazine

Parameter Immediate-Release Extended-Release Notes

Absolute 35-50% 35-50% (76% relative Unaffected by food [1] [2]

Bioavailability to solution)

Tmax ~1 hour 2-6 hours ER formulation shows flip-flop
kinetics [1] [2]

Protein Binding 61-64% 61-64% Primarily to a-1 acid
glycoprotein [1] [2] [4]

Vvd (Steady 85-180 L 85-180 L Extensive tissue distribution [1]

State) (2]

Primary CYP3A4 (70-75%), CYP3A4 (70-75%), >100 metabolites identified [1]

Metabolism CYP2D6 (15-20%) CYP2D6 (15-20%) [2] [6]

Elimination Half-
life

Oral Clearance

Excretion
(Urine:Feces)

1.4-1.9 hours

45 L/h (500 mg BID) to
33 L/h (1000 mg BID)

~75%:~25%

~7 hours

45 L/h (500 mg BID) to
33 L/h (1000 mg BID)

~75%:~25%

Apparent prolongation in ER
due to absorption rate
limitation [1] [2] [5]

Dose-dependent (saturable)
clearance [1]

<5% as unchanged drug [1] [2]
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Metabolic Pathways and Enzymology

CYP450-Mediated Biotransformation

Ranolazine undergoes extensive hepatic and intestinal metabolism through complex biotransformation

pathways:

¢ Primary Metabolic Routes: The major metabolic pathways include CYP3A-mediated dearylation
producing metabolite CVT-2512, O-demethylation yielding CVT-2514, and N-dealkylation generating
CVT-2738. Additionally, glucuronidation produces metabolite CVT-5431. These processes result in
more than 40 metabolites identified in plasma and over 100 metabolites detected in urine. [1] [6]

¢ Enzyme Contribution Quantification: CYP3A enzymes are responsible for 70-75% of ranolazine
metabolism, while CYP2D6 contributes to less than 20% of its biotransformation. The remaining
metabolism occurs via other minor pathways. [6] [3]

e Metabolite Activity: While several metabolites are pharmacologically active, their individual
contributions to ranolazine's overall therapeutic effect and safety profile have not been fully
elucidated, though they are known to be weaker than the parent compound. [2]

Enzymatic Inhibition Profile

Ranolazine and its metabolites exhibit modest inhibitory effects on several metabolic enzymes and

transporters:

e CYP Enzymes Inhibition: Ranolazine acts as a weak inhibitor of CYP3A and demonstrates
inhibition of CYP2D6, though the clinical significance of CYP2D6 inhibition appears negligible in
terms of its own exposure. [1] [5]

¢ Transporter Interactions: Ranolazine inhibits P-glycoprotein (P-gp) transport activity, potentially
increasing plasma concentrations of P-gp substrates such as digoxin. It also inhibits organic cation
transporter 2 (OCT2), which may affect the pharmacokinetics of OCT2 substrates like metformin. [1]

[4]

The following diagram illustrates the primary metabolic pathways and pharmacokinetic interactions of

ranolazine:
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Ranolazine Metabolic Pathways: Illustrating CYP450-mediated metabolism, transporter interactions, and

elimination routes. CYP3A4 handles 70-75% of metabolism, while CYP2D6 contributes <20%.

Clinical Drug Interactions

CYP3A4-Mediated Interactions
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The extensive metabolism of ranolazine by CYP3A4 creates significant potential for pharmacokinetic

interactions:

e Strong CYP3A4 Inhibitors: Concomitant administration with potent inhibitors such as ketoconazole,
clarithromycin, or nelfinavir is contraindicated due to substantial increases in ranolazine exposure.
Ketoconazole (200 mg twice daily) increases ranolazine AUC by approximately 3.9-fold, creating
potential for adverse effects including QTc prolongation. [1] [4] [3]

¢ Moderate CYP3A4 Inhibitors: Drugs like diltiazem (180 mg once daily), verapamil, and erythromycin
increase ranolazine exposure by 1.5-fold to 2-fold. When coadministered with these agents, the
ranolazine dose should not exceed 500 mg twice daily to minimize toxicity risk. [1] [4]

¢ CYP3A4 Inducers: Concomitant use with potent inducers such as rifampin, phenobarbital, or St.
John's wort is contraindicated as these agents can substantially decrease ranolazine plasma
concentrations, potentially compromising efficacy. [4] [3]

Transporter-Based Interactions

Ranolazine's effects on drug transporters create additional interaction potential:

¢ P-glycoprotein Inhibition: Ranolazine inhibits P-gp, increasing digoxin AUC by 40-60% through
reduced efflux transport. When coadministered, digoxin concentrations should be monitored and dose
adjustments made as necessary. [1] [4]

¢ OCT2 Inhibition: Ranolazine inhibits organic cation transporter 2 (OCT2), which may affect drugs
eliminated via this pathway. When coadministered with metformin, an OCT2 substrate, the metformin
dose should not exceed 1700 mg daily due to increased metformin exposure. [4]

Effects as an Enzyme Inhibitor

Ranolazine itself modestly inhibits several metabolic pathways:

e CYP2D6 Substrates: Ranolazine may increase concentrations of drugs primarily metabolized by
CYP2D6, such as tricyclic antidepressants and certain antipsychotics. Dose reduction of these
CYP2D6 substrates may be necessary. [5] [4]

e CYP3A Substrates: Ranolazine weakly inhibits CYP3A, increasing simvastatin AUC less than 2-fold.
When coadministered, simvastatin dose should be limited to 20 mg daily. Other sensitive CYP3A
substrates with narrow therapeutic ranges (e.g., cyclosporine, tacrolimus, sirolimus) may require dose
reduction. [1] [4]

Table 2: Clinically Significant Drug Interactions with Ranolazine
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Effect on
Interacting Drug Class Mechanism Ranolazine Clinical Management
Exposure
Strong CYP3A4 Inhibitors CYP3A4 1 3.9-fold Contraindicated [1] [4]
(ketoconazole, clarithromycin, inhibition (ketoconazole)
nelfinavir)
Moderate CYP3A4 Inhibitors CYP3A4 1 1.5-2.0-fold Max ranolazine dose
(diltiazem, verapamil, inhibition 500 mg BID [1] [4]
erythromycin)
CYP3A4 Inducers (rifampin, CYP3A4 Significant decrease  Contraindicated [4] [3]
phenobarbital, St. John's wort) induction
P-gp Substrates (digoxin) P-gp inhibition Digoxin AUC 1 40- Monitor digoxin levels;
60% reduce dose [1] [4]
CYP2D6 Substrates (tricyclic CYP2D6 Increased substrate Consider substrate dose
antidepressants, antipsychotics) inhibition exposure reduction [5] [4]
CYP3A Substrates (simvastatin, Weak CYP3A Simvastatin AUC 1 Limit simvastatin to 20
lovastatin) inhibition <2-fold mg daily [1] [4]

OCT2 Substrates (metformin)

OCT2 inhibition

Increased metformin
exposure

Max metformin 1700 mg
daily [4]

Special Population Considerations

Renal Impairment

Renal function significantly influences ranolazine pharmacokinetics and dosing:

e Exposure Increases: Ranolazine AUC increases up to 2-fold with advancing degrees of renal
impairment. In patients with severe renal impairment (creatinine clearance <30 mL/min), ranolazine
exposure is significantly elevated, increasing the risk of adverse effects. [1] [4]
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¢ Renal Failure Risk: Acute renal failure has been observed in some patients with severe renal
impairment (CrCL <30 mL/min) while taking ranolazine. If acute renal failure develops, ranolazine
should be discontinued immediately. [4]

¢ Hemodialysis Considerations: Ranolazine elimination during hemodialysis demonstrates
substantial variability, with hemodialysis percent reduction ratios of 52.3+8.1% for 500 mg dose and
69.2+37.6% for 1000 mg dose. Neither 500 mg nor 1000 mg single doses can be recommended as a
starting dose in patients receiving maintenance hemodialysis due to extensive pharmacokinetic
variability. [7]

¢ Therapeutic Monitoring: In patients with moderate to severe renal impairment (CrCL <60 mL/min),
renal function should be monitored after initiation and periodically during ranolazine therapy for
increases in serum creatinine accompanied by an increase in BUN. [4]

Hepatic Impairment

Hepatic function significantly affects ranolazine disposition due to extensive metabolism:

e Contraindication in Cirrhosis: Ranolazine is contraindicated in patients with liver cirrhosis of any
severity due to significant impairment of metabolic capacity and potential for drug accumulation. [4]
3]

e Exposure Increases: Plasma ranolazine levels increase by 50% to 60% in patients with moderate
hepatic impairment, necessitating caution in this population. [3]

Other Special Populations

¢ Diabetes Mellitus: Experimental studies in streptozotocin-induced diabetic rats demonstrate that
diabetes significantly increases volume of distribution and clearance of ranolazine, thereby
decreasing AUC. These changes may necessitate dosage adjustment in diabetic patients, though
clinical correlation studies are needed. [6]

e Age, Sex, and Heart Failure: Ranolazine pharmacokinetics are unaffected by sex, congestive heart
failure, or age, providing flexibility in clinical use across these demographic and clinical variables. [1]

[3]

Experimental Methodologies

Analytical Techniques
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Validated analytical methods are critical for precise quantification of ranolazine and its metabolites:

¢ HPLC Methodology: Reverse-phase high-performance liquid chromatography (HPLC) with UV
detection represents a robust approach for determining ranolazine concentrations in biological
matrices. A validated method uses a C18 analytical column (e.g., Zorbax, 75%4.6 mm, 5 ym particle
size) with mobile phase consisting of acetonitrile and water (80:20 v/v) with 0.2% acetic acid, at a flow
rate of 1 mL/min and detection wavelength of 214 nm. [8] [6]

Sample Preparation: Plasma samples are typically extracted using liquid-liquid extraction with ethyl
acetate or diethyl ether. After centrifugation, the organic layer is evaporated to dryness under nitrogen
stream at 50°C, and the residue is reconstituted in mobile phase for chromatographic analysis. [8] [6]
Method Validation: Analytical methods should demonstrate linearity across the expected
concentration range (e.g., 4.875-312 ng/mL for ranolazine), with precision, accuracy, limit of detection
(LOD), and limit of quantitation (LOQ) determined according to ICH guidelines. [6]

Study Design Considerations

Comprehensive pharmacokinetic studies require careful methodological planning:

e Sampling Protocols: Intensive sampling schedules should capture the complete concentration-time
profile, including pre-dose (0 h) and 0.5, 1, 2, 3, 4, 4.5, 5, 6, 8, 12, and 18 hours post-dose for single-
dose studies. Multiple-dose studies require sampling on the final day of administration to characterize
steady-state pharmacokinetics. [8] [7]

Single vs. Multiple Dose Studies: Both single-dose (SDS) and multiple-dose studies (MDS) provide
complementary information. Multiple-dose administration for 7 days followed by intensive sampling on
day 8 allows characterization of steady-state pharmacokinetics. [8]

Interaction Study Designs: Drug interaction studies should employ randomized crossover or parallel
group designs, with sufficient sample size to detect clinically relevant changes in exposure. For
CYP3A4 interaction studies, comparison of ranolazine pharmacokinetics with and without the
interacting drug under controlled conditions is essential. [1] [8]

Specialized Experimental Models

¢ In Vitro Transport Studies: The everted gut sac technique using rat or chicken intestine effectively
evaluates the role of P-glycoprotein in ranolazine absorption and the potential for transporter-based
interactions. This model allows investigation of mucosal-to-serosal and serosal-to-mucosal transport.
[8]

¢ Enzyme Inhibition Assays: Human liver microsomes or recombinant CYP450 enzymes can
characterize the inhibitory potential of ranolazine toward specific metabolic pathways and estimate
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inhibition constants (Ki values). [1]

Conclusion

Ranolazine exhibits complex pharmacokinetic characteristics characterized by moderate oral
bioavailability, extensive tissue distribution, and predominant hepatic metabolism primarily mediated
by CYP3A4. The significant role of CYP3A4 in ranolazine clearance creates substantial potential for drug
interactions, necessitating careful clinical management and consideration in drug development programs.
Contraindications with strong CYP3A4 inhibitors and inducers, along with dose limitations with moderate

inhibitors, are essential safety considerations.

The pharmacokinetic profile of ranolazine is further influenced by renal impairment, hepatic dysfunction,
and specific disease states such as diabetes mellitus, requiring appropriate dose considerations in these
populations. Complete characterization of ranolazine pharmacokinetics requires sophisticated analytical
methodologies, well-designed clinical studies, and specialized experimental models to fully elucidate

complex metabolic and transporter interactions.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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